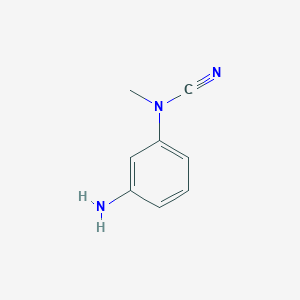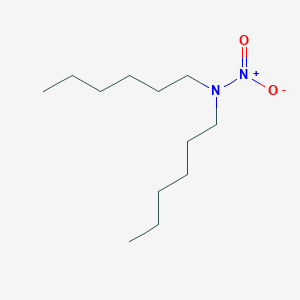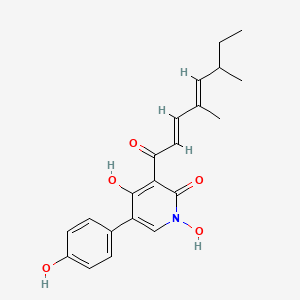
N-Cyclopropyl-N'-hydroxyguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-N’-hydroxyguanidine is a chemical compound with the molecular formula C4H9N3O. It is known for its selective substrate properties for nitric oxide synthase I (nNOS), which is crucial in the formation of nitric oxide (NO). This compound is often used in scientific research due to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N’-hydroxyguanidine typically involves the reaction of cyclopropylamine with hydroxylamine. The process requires specific conditions, including controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for N-Cyclopropyl-N’-hydroxyguanidine are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and efficiency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopropyl-N’-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Cyclopropyl-N’-hydroxyguanidine oxide, while reduction may produce N-Cyclopropyl-N’-aminoguanidine .
Aplicaciones Científicas De Investigación
N-Cyclopropyl-N’-hydroxyguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in nitric oxide formation and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the modulation of nitric oxide levels.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
N-Cyclopropyl-N’-hydroxyguanidine exerts its effects primarily through its interaction with nitric oxide synthase I (nNOS). It acts as a selective substrate, leading to the formation of nitric oxide (NO). This process involves the oxidation of N-Cyclopropyl-N’-hydroxyguanidine by nNOS, resulting in the release of NO, which plays a crucial role in various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxyguanidine: A compound with similar properties but lacks the cyclopropyl group.
N-(Chlorophenyl)-N’-hydroxyguanidine: A compound with a chlorophenyl group instead of a cyclopropyl group
Uniqueness
N-Cyclopropyl-N’-hydroxyguanidine is unique due to its selective substrate properties for nNOS, which distinguishes it from other similar compounds. Its ability to selectively form nitric oxide with nNOS makes it valuable in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C4H9N3O |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
2-cyclopropyl-1-hydroxyguanidine |
InChI |
InChI=1S/C4H9N3O/c5-4(7-8)6-3-1-2-3/h3,8H,1-2H2,(H3,5,6,7) |
Clave InChI |
IJMQWMFWLFIPIF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N=C(N)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)
![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)


![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)
![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)
![3H-Benzofuro[3,2-c]pyrazole](/img/structure/B13820080.png)



![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)
